barium(2+);2-(carboxymethyl)-3-oxobutanedioate

Histochemistry Calcium Deposit Detection Oxalosuccinic Acid Localization

Barium(2+);2-(carboxymethyl)-3-oxobutanedioate, commonly known as Oxalosuccinic acid barium salt (CAS 58823-93-1), is a tricarboxylic acid cycle intermediate in its stable salt form. The free acid, oxalosuccinic acid, is inherently unstable and prone to decarboxylation, necessitating its procurement as a stabilized salt for reliable experimental use.

Molecular Formula C6H4BaO7
Molecular Weight 325.42 g/mol
Cat. No. B12076441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebarium(2+);2-(carboxymethyl)-3-oxobutanedioate
Molecular FormulaC6H4BaO7
Molecular Weight325.42 g/mol
Structural Identifiers
SMILESC(C(C(=O)C(=O)[O-])C(=O)[O-])C(=O)O.[Ba+2]
InChIInChI=1S/C6H6O7.Ba/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+2/p-2
InChIKeyCIVPYUFTSJMQBK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Barium(2+);2-(Carboxymethyl)-3-Oxobutanedioate (Oxalosuccinic Acid Barium Salt) for Specialized Research


Barium(2+);2-(carboxymethyl)-3-oxobutanedioate, commonly known as Oxalosuccinic acid barium salt (CAS 58823-93-1), is a tricarboxylic acid cycle intermediate in its stable salt form [1]. The free acid, oxalosuccinic acid, is inherently unstable and prone to decarboxylation, necessitating its procurement as a stabilized salt for reliable experimental use [2]. This compound is primarily utilized as a niche laboratory reagent, particularly noted for its application in histochemical studies for the detection of calcium deposits and the localization of oxalosuccinic acid in biological tissues [3].

Workflow Histochemical localization of oxalosuccinic acid and calcium deposits
Selection Context Stable barium salt form required for specific alizarin red S precipitation
Use Niche reagent for isocitrate dehydrogenase activity proxy and metabolite reference

Why Bulk Barium(2+);2-(Carboxymethyl)-3-Oxobutanedioate Cannot Be Replaced by Common In-Class Analogs


Direct interchange with other salts of oxalosuccinic acid or other barium dicarboxylates is unreliable due to the unique stability profile and specific chelation properties of this compound. While the free acid is transient, the barium salt provides a stable, isolatable form [2]. Unlike alkali metal salts (e.g., sodium), the barium counterion is integral to its function; it enables a specific, quantifiable precipitation reaction with alizarin red S that is insoluble at a lower pH threshold (pH 3.2) compared to non-specific interactions with other biological substances (pH 3.8) [1]. This specific physicochemical behavior underpins its utility in histological localization, a property not conferred by generic substitutes.

Property
Barium oxalosuccinate (Target)
Common in-class alternatives
Stability
Stable, isolatable salt
Free acid decarboxylates; other salts may lack equivalent storage stability
Precipitation specificity
Barium-specific pH 3.2 threshold with alizarin red S
Sodium salt lacks barium; barium oxalate lacks keto acid for specific chelation
Reagent functionality
Dual keto acid and barium ion for controlled precipitation
Single-function substitutes may not support multi-step protocols

Quantitative Differentiation Guide for Barium(2+);2-(Carboxymethyl)-3-Oxobutanedioate


Superior pH-Specific Precipitation Selectivity for Histochemical Detection

The barium oxalosuccinate complex with alizarin red S forms a red crystalline precipitate that remains insoluble in hydrochloric acid solutions down to pH 3.2. In contrast, red-colored complexes formed by the dye with other biological substances dissociate and revert to the dye's yellow color above pH 3.8 [1]. This 0.6 pH unit difference in precipitation stability provides a diagnostic window for selective detection.

pH precipitation selectivity
Head-to-head
Target complex insoluble ≤ pH 3.2; other biologic substances red color disappears above pH 3.8
Enables selective oxalosuccinic acid detection
0.6 pH unit differentiation window in cytochemical assays
Histochemistry Calcium Deposit Detection Oxalosuccinic Acid Localization

Enhanced Chemical Stability as a Salt Compared to the Free Acid Form

Oxalosuccinic acid, a 6-carbon intermediate in the citric acid cycle, is described as an unstable keto acid [1]. Its free acid form is not readily isolated, whereas its salts, including the barium salt, are stable [2]. This stability profile is a functional prerequisite for its use as a reference substance in metabolomics databases, where it is cataloged with a defined monoisotopic mass (327.91660 g/mol) and storage conditions [REFS-2, REFS-3].

Salt vs free acid stability
Class-level
Barium salt: stable, archived reference substance; free acid: unisolatable, prone to decarboxylation
Supports consistent reagent reproducibility
Reference storage: argon atmosphere, dark conditions
Metabolite Stability Reference Standard Tricarboxylic Acid Cycle

Differentiated Solubility Enabling Controlled Precipitation Assays

As a laboratory reagent, oxalosuccinic acid barium salt is designed for controlled reactivity with strong acids, where it can release oxalosuccinic acid and precipitate barium salts . This dual functionality distinguishes it from simpler barium salts like barium oxalate, which lacks the keto acid component necessary for specific chelation reactions, or from sodium oxalosuccinate, which does not provide the barium cation for secondary precipitation or contrast in staining procedures .

Dual functionality claim
Data to verify
Releases oxalosuccinic acid and precipitates barium salts upon reaction with strong acids
May simplify multi-step precipitation protocols
No quantitative comparator data; source review recommended
Calcium Oxalate Identification Tissue Staining Analytical Reagent

Validated Application Scenarios for Barium(2+);2-(Carboxymethyl)-3-Oxobutanedioate


Specific Histochemical Localization of Oxalosuccinic Acid and Isocitrate Dehydrogenase Activity

Procurement is justified when developing or replicating cytochemical assays to map the site of oxalosuccinic acid in cells, as originally demonstrated in human leukocytes. The compound's specific, pH-dependent precipitation with alizarin red S (stable up to pH 3.2 versus a 3.8 threshold for non-target substances) provides a diagnostically relevant window for localization, and therefore acts as a proxy for isocitrate dehydrogenase enzyme sites [1].

Differentiation of Calcium-Containing Pathological Deposits in Tissues

In biomedical research, this compound is used as a reagent to unveil anatomical irregularities pertaining to calcium deposits, such as those found in aortic stenosis or nephrolithiasis . Its utility stems from the evidence that it facilitates the identification of calcium oxalate crystals, a capability linked to its specific chelation and precipitation behavior that distinguishes it from generic calcium-staining reagents .

Stable Reference Standard for Metabolomics and Enzymology Research

Owing to its stability as a salt, in contrast to the unstable free acid, the barium salt serves as a practical reference substance in metabolome databases for method development, mass spectrometry workflows, and enzyme kinetic studies involving isocitrate dehydrogenase, where a reliable source of the oxalosuccinate moiety is required [REFS-3, REFS-4].

Controlled Precursor in Multi-Step Organic Synthesis

The dual chemical nature of the compound—as a protected form of a keto acid and a barium ion source—supports its use as a precursor in synthetic protocols. Upon treatment with strong acids, it controllably generates the reactive oxalosuccinic acid in situ while the co-precipitation of barium salts can be used as a purification or analytical step, streamlining processes that require both an unstable intermediate and a metal cation .

Application
Selection Property
Validation Focus
Histochemical localization of oxalosuccinic acid
Barium-dependent precipitation specificity
pH stability of dye precipitate (≤ 3.2 vs >3.8)
Calcium-containing deposit identification in tissue research
Specific chelation and precipitation behavior
Differentiation from non-specific tissue staining
Metabolomics reference standard for enzyme assays
Salt stability and defined monoisotopic mass
Consistent retention time and mass accuracy
Controlled precursor in multi-step organic synthesis
Dual keto acid and barium ion functionality
Acid-liberation and precipitation reproducibility
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